2-(2-methoxy-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-(2-methoxy-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a methoxy-nitrophenyl group with a tetrahydro-methanoisoindole core
Preparation Methods
The synthesis of 2-(2-methoxy-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 2-methoxyphenyl compounds followed by cyclization reactions to form the tetrahydro-methanoisoindole core. The reaction conditions often require the use of strong acids, bases, and organic solvents under controlled temperatures and pressures .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the nitro group, which can be replaced by other functional groups under appropriate conditions
Scientific Research Applications
2-(2-methoxy-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-methoxy-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Similar compounds include:
2-methoxy-5-nitrophenol: Shares the methoxy-nitrophenyl group but lacks the tetrahydro-methanoisoindole core.
2-methoxy-5-methylphenyl isocyanate: Contains a methoxy group and an isocyanate functional group.
2-methoxy-4-nitrophenyl isothiocyanate: Similar in structure but with an isothiocyanate group instead of the methanoisoindole core
The uniqueness of 2-(2-methoxy-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione lies in its combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
4-(2-methoxy-5-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-23-12-5-4-10(18(21)22)7-11(12)17-15(19)13-8-2-3-9(6-8)14(13)16(17)20/h2-5,7-9,13-14H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBERPQOTGLWBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3C4CC(C3C2=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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